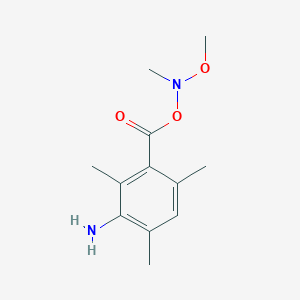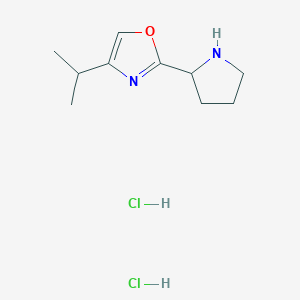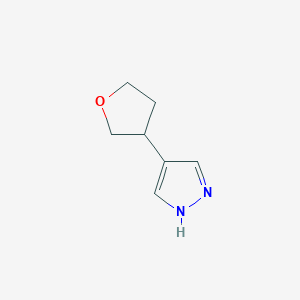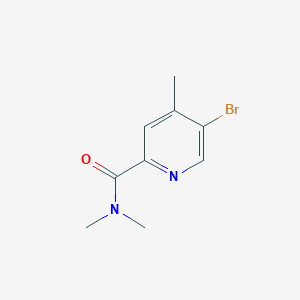![molecular formula C13H13NO3S2 B1460327 4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- CAS No. 1439934-43-6](/img/structure/B1460327.png)
4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-
Übersicht
Beschreibung
“4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-” is a chemical compound with the molecular formula C11H9NO3S. It has a molecular weight of 235.259 . This compound is also known by other names such as Thiazolidine-2,4-dione, 5- (4-methoxyphenyl)methylene-; 5- (4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione; 2,4-Thiazolidinedione, 5-p-methoxybenzylidene- .
Synthesis Analysis
The synthesis of 4-thiazolidinones has been reported using various methods. One method involves the use of thiourea and sodium salt of labeled monochloroacetic acid . Another method involves the use of thiocyanate, alkyl isothiocyanate with hydrazide/acetamide followed by the treatment with ethyl bromoacetate and sodium acetate .Molecular Structure Analysis
The molecular structure of this compound includes a 4-thiazolidinone core, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
4-Thiazolidinones have been found to exhibit a wide range of bioactivities, making them an important class of compounds in medicinal chemistry . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
4-Thiazolidinones are usually solids, often melting with decomposition . The attachment of an alkyl group to the nitrogen lowers the melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-Thiazolidinones have been synthesized and characterized for their potential biological activities. These compounds exhibit significant antimicrobial activity against various bacteria and fungi. The synthesis process typically involves the cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid, yielding novel 2-thioxo-4-thiazolidinones. These synthesized compounds have been explored for their antibacterial and antifungal activities, showing efficacy against specific microbial strains. This highlights their potential in developing new antimicrobial agents (El-Gaby et al., 2009).
Antimicrobial and Antifungal Properties
Further research into 4-thiazolidinones derivatives, such as nickel(II) azo dye complexes, has demonstrated their antimicrobial and DNA binding capabilities. These complexes exhibit low antibacterial activity against certain pathogens and have shown to possess antifungal activities, which could be leveraged in developing new treatments for microbial infections (El-Sonbati et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis of 4-thiazolidinone derivatives involves various reactions yielding compounds with potential therapeutic applications. The process includes synthesizing 2-substituted-4-thiazolidinones and their derivatives, showcasing the versatility of 4-thiazolidinones as a core structure for developing pharmacologically active molecules. These synthesized compounds are characterized using different spectroscopic methods and tested for their biological activities, including antimycobacterial effects (Küçükgüzel et al., 2002).
Applications in Material Science
Apart from their biological applications, 4-thiazolidinones and their derivatives have been studied for their thermal properties and interaction with DNA, which could be relevant in material science and biochemistry. These studies provide insights into the stability and potential applications of these compounds in various fields beyond medicinal chemistry (Patel et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(2-methoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-16-6-7-17-10-4-2-9(3-5-10)8-11-12(15)14-13(18)19-11/h2-5,8H,6-7H2,1H3,(H,14,15,18)/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFTSBOBHEYHQ-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1460248.png)


![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)




![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)



